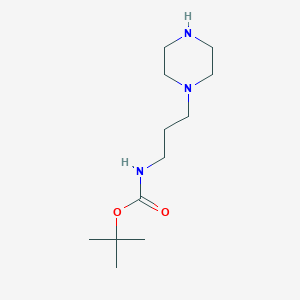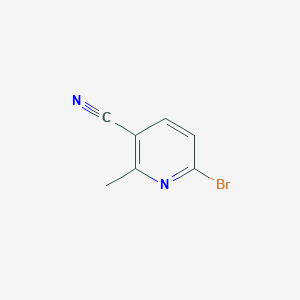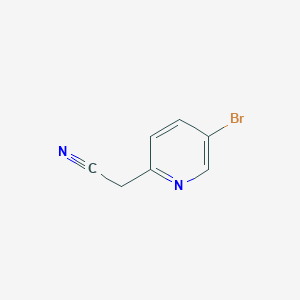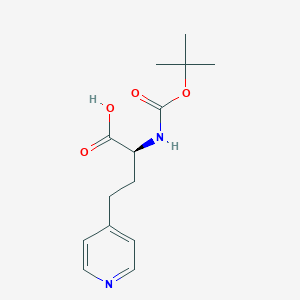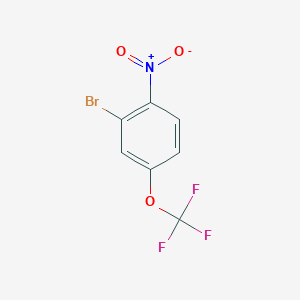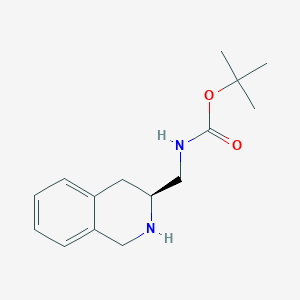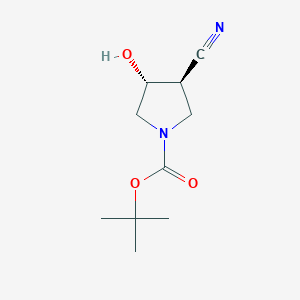
trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Vue d'ensemble
Description
trans-1-Boc-3-cyano-4-hydroxypyrrolidine: is a chemical compound with the molecular formula C10H16N2O3. It is characterized by a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a cyano group at the 3-position, and a hydroxyl group at the 4-position
Applications De Recherche Scientifique
trans-1-Boc-3-cyano-4-hydroxypyrrolidine: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: : The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: : It is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-Boc-3-cyano-4-hydroxypyrrolidine typically involves the following steps:
Industrial Production Methods
Analyse Des Réactions Chimiques
trans-1-Boc-3-cyano-4-hydroxypyrrolidine: undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert the cyano group to an amine.
Substitution: : Nucleophilic substitution reactions can be used to replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Products may include carboxylic acids or ketones.
Reduction: : The major product is typically an amine.
Substitution: : The products depend on the nucleophile used and can include amines, ethers, or esters.
Mécanisme D'action
The mechanism by which trans-1-Boc-3-cyano-4-hydroxypyrrolidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological context and the specific reactions being studied.
Comparaison Avec Des Composés Similaires
trans-1-Boc-3-cyano-4-hydroxypyrrolidine: is unique due to its specific structural features, including the Boc-protected amine, the cyano group, and the hydroxyl group. Similar compounds may include other Boc-protected pyrrolidines or compounds with different functional groups in similar positions. These compounds may have different reactivity and applications based on their structural differences.
List of Similar Compounds
Boc-protected pyrrolidines: : Compounds with similar Boc-protected amine groups.
Cyano-substituted pyrrolidines: : Compounds with cyano groups in different positions on the pyrrolidine ring.
Hydroxyl-substituted pyrrolidines: : Compounds with hydroxyl groups in different positions on the pyrrolidine ring.
Propriétés
IUPAC Name |
tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAWSYJCQMVBM-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



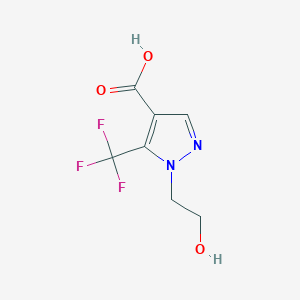
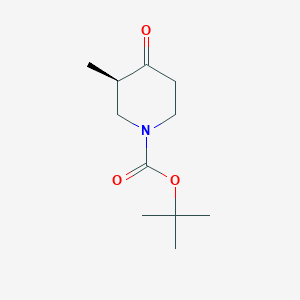
![5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine](/img/structure/B1517292.png)
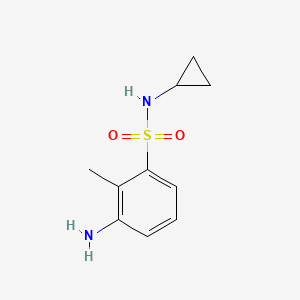
![4-[Ethyl(phenyl)amino]benzoic acid](/img/structure/B1517294.png)
